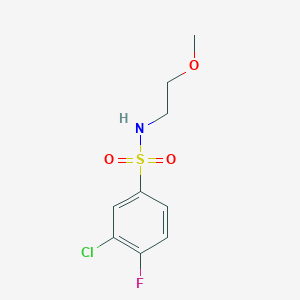

3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO3S/c1-15-5-4-12-16(13,14)7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYFYMGXGFLXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amine group.

Sulfonation: The amine group is then sulfonated to form the sulfonamide.

Substitution: Chlorine and fluorine atoms are introduced through halogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by sulfonation and halogenation under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anticancer agent.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The compound can also interact with enzymes and proteins, disrupting their normal function and leading to cell death.

Comparación Con Compuestos Similares

TCN-201: A Selective NMDA Receptor Antagonist

Structure: 3-Chloro-4-fluoro-N-[(4-{[2-(phenylcarbonyl)hydrazino]carbonyl}phenyl)methyl]benzenesulfonamide. Key Features:

- Substituent : A bulky phenylcarbonyl hydrazine group attached via a benzyl linker.

- Biological Target : GluN1/GluN2A subunit-containing NMDA receptors.

- Activity: Acts as a negative allosteric modulator at the glycine-binding site, showing >300-fold selectivity for GluN2A over GluN2B subunits. High glycine concentrations block its antagonistic effects, suggesting a non-competitive mechanism .

Comparison :

- TCN-201’s selectivity highlights the importance of substituent size and hydrophobicity in receptor interaction.

Compound 34: Zinc Protease Inhibitor

Structure: 3-Chloro-4-fluoro-N-(quinolin-8-yl)benzenesulfonamide. Key Features:

Comparison :

- The quinoline moiety enhances aromatic stacking interactions, which may favor protease inhibition.

- The target compound’s 2-methoxyethyl group lacks this aromaticity, suggesting divergent biological targets.

3-Amino-4-Chloro-N-(2-Methoxyethyl)Benzenesulfonamide

Structure: A structural analog with an amino group replacing the fluoro substituent. Key Features:

- Substituent : 2-methoxyethyl group retained.

- Properties : CAS 1017458-45-5; molecular formula C₉H₁₃ClN₂O₃S.

- Applications: Not explicitly stated, but similar sulfonamides are explored in antifungal and receptor modulation studies .

Comparison :

N-Substituted Sulfonamides with Heterocyclic Moieties

Examples :

Key Features :

Comparison :

- The target compound’s 2-methoxyethyl group lacks heterocyclic aromaticity, likely reducing CNS activity but improving aqueous solubility.

Actividad Biológica

3-Chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, particularly in the fields of cancer treatment and antimicrobial therapies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents enhances its pharmacological properties, while the methoxyethyl group may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study focusing on enzyme inhibition, the compound demonstrated moderate inhibitory activity against cathepsin S, an enzyme implicated in various diseases, including cancer. The sulfonamide structure is known to interfere with bacterial growth by inhibiting key metabolic enzymes, making it a candidate for developing new antibacterial agents.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been highlighted in various studies. For instance, it has been suggested that compounds with similar structures can effectively interact with enzymes involved in metabolic pathways. This interaction may be leveraged to design more potent inhibitors for therapeutic applications.

Cancer Research

In the context of cancer research, this compound has shown promise as a lead compound for developing targeted therapies. Its mechanism of action may involve apoptosis induction in cancer cells, as evidenced by studies that have reported significant increases in apoptotic markers when treated with related compounds . This suggests potential applications in treating various cancers through targeted enzyme inhibition.

Study on Enzyme Inhibition

A notable study published in "Bioorganic & Medicinal Chemistry" explored the compound's ability to inhibit cathepsin S. The findings indicated that it could serve as a starting point for developing more effective inhibitors aimed at therapeutic applications. The study utilized various assays to determine the IC50 values, demonstrating moderate effectiveness.

Antibacterial Activity Assessment

Another investigation evaluated the antibacterial properties of related benzenesulfonamides against Staphylococcus aureus and Klebsiella pneumoniae. The results showed significant inhibition rates at concentrations around 50 μg/mL, indicating that structural modifications could enhance antibacterial efficacy .

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within target cells. This binding disrupts normal cellular processes, leading to apoptosis or inhibition of bacterial growth. Molecular docking studies have suggested favorable interactions between the compound and various biological targets, further supporting its potential therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds can be useful:

| Compound Name | Biological Activity | IC50 (nM) | Target |

|---|---|---|---|

| This compound | Moderate enzyme inhibition | TBD | Cathepsin S |

| Compound A (similar structure) | High antibacterial activity | 10.93 - 25.06 | CA IX |

| Compound B (related sulfonamide) | Significant apoptosis induction | TBD | MDA-MB-231 |

Q & A

Basic Research Questions

Q. How is 3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide synthesized, and what analytical methods confirm its structure?

- Synthesis : The compound is typically prepared via sulfonylation of an amine (e.g., 2-methoxyethylamine) with 3-chloro-4-fluorobenzenesulfonyl chloride. Reaction conditions often involve a polar aprotic solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts. Purification is achieved via recrystallization or column chromatography.

- Structural Confirmation :

- X-ray crystallography (using SHELX programs for refinement ).

- NMR spectroscopy (¹H/¹³C NMR to verify substituent integration and coupling patterns).

- Mass spectrometry (HRMS or ESI-MS to confirm molecular weight ).

Q. What are the initial steps to assess the biological activity of this compound, particularly regarding NMDA receptor modulation?

- In vitro assays :

- Electrophysiology : Patch-clamp studies on HEK293 cells expressing GluN1/GluN2A or GluN1/GluN2B receptors to measure IC₅₀ values .

- Binding assays : Competitive displacement of radiolabeled ligands (e.g., [³H]MDL 105,519) to assess glycine-binding site interactions .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound for specific NMDA receptor subtypes (e.g., GluN1/GluN2A over GluN1/GluN2B)?

- Structure-activity relationship (SAR) studies : Modify substituents on the benzenesulfonamide core (e.g., halogen positioning, methoxyethyl chain length) and evaluate subtype-specific inhibition .

- Site-directed mutagenesis : Identify key receptor residues (e.g., GluN2A-specific loops) influencing binding affinity.

- Computational docking : Use molecular dynamics simulations to predict binding poses in GluN2A vs. GluN2B voltage-sensing domains .

Q. What methodologies address discrepancies in crystallographic data during structure determination?

- Refinement protocols : Re-examine data using SHELXL with alternate restraint strategies for disordered regions .

- Validation tools : Apply checkCIF/PLATON to identify geometry outliers or missing electron density .

- Data reprocessing : Reintegrate diffraction data with updated software (e.g., DIALS) to resolve twinning or scaling issues .

Q. What strategies improve the metabolic stability and pharmacokinetic profile of this sulfonamide derivative?

- Metabolic shielding : Introduce electron-withdrawing groups (e.g., fluorine) or replace labile moieties (e.g., methoxyethyl with cyclopropylmethyl) to reduce CYP450-mediated oxidation .

- Microsomal stability assays : Compare hepatic clearance in preclinical species (rat, dog) to prioritize analogs with low intrinsic clearance .

- Human microdose studies : Use accelerator mass spectrometry (AMS) to predict clinical pharmacokinetics at sub-therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.